![molecular formula C59H91N13O17S B583336 Peptide 810 CAS No. 156371-22-1](/img/structure/B583336.png)
Peptide 810
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peptides are significant in cell signaling and function and can be used as an important tool for research and therapeutic treatments . They often contain up to fifty amino acid residues . Peptides play a role in regulating metabolism, mediating pain signals, endocrine signaling, and can act as a growth factor .
Synthesis Analysis
Peptides are synthesized by coupling the carboxyl group or C-terminus of one amino acid to the amino group or N-terminus of another . This process generally requires coupling agents and protecting groups .
Molecular Structure Analysis
The molecular structure of a peptide can be analyzed using tools like PepDraw and Peptide Sequence Builder . These tools allow you to construct peptide sequences and calculate molecular weight and molecular formula .
Chemical Reactions Analysis
To determine the structure of a protein or peptide, we need to answer three questions: What amino acids are present? How much of each is present? In what sequence do the amino acids occur in the peptide chain? . The answers to these questions are provided by an automated instrument called an amino acid analyzer .
Wissenschaftliche Forschungsanwendungen
Treatment of Pulmonary Fibrosis : 810A, a novel peptide developed using phage display technology, binds to the C-terminal domain of connective tissue growth factor (CTGF). It has shown potential in treating pulmonary fibrosis by inhibiting cell proliferation, migration, and other CTGF-induced effects in vitro. In vivo studies in mouse models of bleomycin-induced pulmonary fibrosis demonstrated significant alleviation of fibrosis, reduction in inflammation, and improvements in pathological indicators like hydroxyproline content and collagen deposition (Xiao et al., 2019).
General Peptide Therapeutics : Peptides are gaining attention in pharmaceutical research due to their selectivity, efficacy, safety, and tolerability. Currently, about 140 peptide therapeutics are under clinical evaluation, and there is a shift towards exploring novel design strategies such as multifunctional and cell-penetrating peptides (Fosgerau & Hoffmann, 2015).
Receptor-Selective Peptide Ligands : The development of peptide ligands with specific biological and conformational properties is a central goal in peptide research. These ligands, which act through interactions with receptors or acceptor molecules, have made considerable progress in achieving potent and specific effects (Hruby et al., 1990).
Conversion to Drugs : The transformation of peptides into clinically useful drugs addresses challenges like metabolic stability and bioavailability. Recent advances in chemical synthesis have led to the development of modified peptides and mimetics with improved properties (Adessi & Soto, 2002).
Short Peptides in Therapeutics : Short peptides hold significant promise in bio-therapies due to their unique features and potential in innovative treatments. They are versatile in their applications, ranging from balancing disorders as hormone analogs to achieving numerous biomedical tasks (Apostolopoulos et al., 2021).
Organometallic-Peptide Bioconjugates : The combination of peptides with organometallic moieties has resulted in new opportunities in bioorganometallic chemistry, altering the biomedical properties of peptides and leading to novel applications (Albada & Metzler‐Nolte, 2016).
Bioactive Peptides from Meat : Bioactive peptides, derived from sources like meat, exhibit various health-promoting activities and can potentially prevent diseases related to metabolic syndrome and mental health (Lafarga & Hayes, 2014).
Data Mining in Peptide Research : The application of data mining and artificial intelligence in peptide research aids in understanding the biological, physicochemical, and sensory properties of peptides, facilitating the engineering of new amino acid sequences (Terziyski et al., 2023).
Prediction of Anti-inflammatory Peptides : Computational methods, like the AIPpred tool based on a random forest model, have been developed for predicting anti-inflammatory peptides, assisting in the development of AIP therapeutics (Manavalan et al., 2018).
Marine Peptides in Therapeutics and Nutrition : Marine peptides display a wide range of bioactivities, making them attractive for pharmaceutical and nutraceutical applications in treating or preventing diseases (Cheung et al., 2015).
Melanoma Cell Vaccine Research : The gp43 tumor-associated antigen peptide (810 antigen) has been studied in relation to melanoma cell vaccines, showing potential in inducing antibody responses in patients with metastatic melanoma (Takahashi et al., 1998).
Brain Peptides : Research in brain peptides, though challenging, has explored various perspectives and has sometimes led to misleading concepts in understanding the role of peptides in the central nervous system (Kastin et al., 1984).
Antigenic Structure of Collagens : The study of the antigenic structure of collagens, involving peptides like peptide 81, contributes to understanding autoimmune responses and the development of treatments for related diseases (Krco et al., 1996).
Peptides in Drug Design : The role of peptides in drug design is significant, with research focusing on their chemistry, biology, and application in therapeutic settings (Sawyer, 2006).
Peptide-Conjugate Applications : The conjugation of peptides with different materials has opened up new avenues in diagnostics and therapeutics, addressing some intrinsic drawbacks of peptides (Kim et al., 2021).
Drug-Delivery Systems Using Peptides : Peptides are key in developing drug delivery systems and nanomedicine applications due to their biocompatibility, chemical diversity, and specific targeting capabilities (Tesauro et al., 2019).
Barriers in Translating Peptides to Clinical Therapeutics : Despite their potential, translating peptides into clinical therapeutics faces challenges like up-scaling, licensing, and improving biostability, requiring innovative strategies (Rafferty et al., 2016).
Molecular Imaging Probes from Peptides : Natural peptides have been exploited as diagnostic and therapeutic agents due to their specificity for endogenous receptors, leading to the development of various imaging agents (Charron et al., 2016).
Peptide Arrays in Proteomics : Peptide arrays synthesized by the SPOT-synthesis method are a powerful tool in proteomics for studying molecular recognition events and identifying biologically active peptides (Reineke et al., 2001).
Pharmacokinetics of Therapeutic Peptides : Understanding the pharmacokinetics of therapeutic peptides, including their distribution, metabolism, and elimination, is crucial for drug development and dosage regimen design (Diao & Meibohm, 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H91N13O17S/c1-7-32(4)48(57(86)70-44(59(88)89)29-34-13-9-8-10-14-34)71-53(82)39(21-23-46(63)76)65-54(83)42(28-35-16-18-36(74)19-17-35)69-51(80)38(15-11-12-25-60)64-52(81)40(24-26-90-6)66-58(87)49(33(5)73)72-56(85)41(27-31(2)3)68-55(84)43(30-47(77)78)67-50(79)37(61)20-22-45(62)75/h8-10,13-14,16-19,31-33,37-44,48-49,73-74H,7,11-12,15,20-30,60-61H2,1-6H3,(H2,62,75)(H2,63,76)(H,64,81)(H,65,83)(H,66,87)(H,67,79)(H,68,84)(H,69,80)(H,70,86)(H,71,82)(H,72,85)(H,77,78)(H,88,89)/t32-,33+,37-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVHGNAFHDTRFQ-CIKLIYNYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H91N13O17S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1286.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.